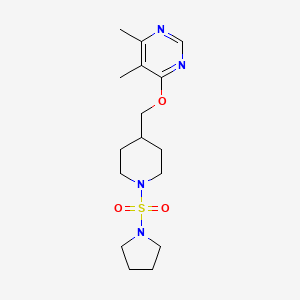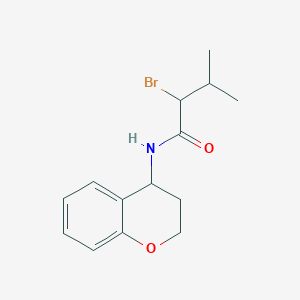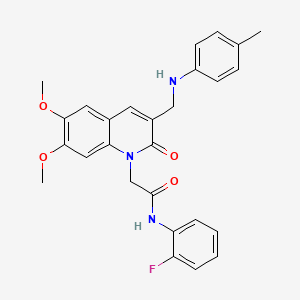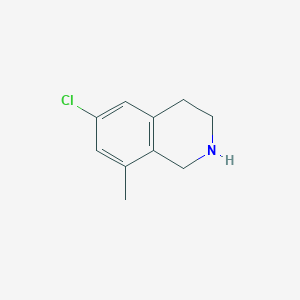
4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is complex, with multiple functional groups. The molecule contains a pyrimidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds structurally related have been studied for their adsorption and corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. The binding energies on metal surfaces suggest potential applications in corrosion protection (Kaya et al., 2016).
Antifungal Activity
Derivatives containing pyrimidine structures have been synthesized and shown to exhibit significant antifungal effects against various fungal strains, indicating potential as antifungal agents (Jafar et al., 2017).
Antimicrobial and Anticonvulsive Activity
Research on pyrimidine derivatives has also highlighted their antimicrobial activity against bacterial and fungal strains. Additionally, the synthesis of pyrano[4",3":4',5']pyrido-[3',2':4,5]thieno[3,2-d]pyrimidines and their anticonvulsant activity have been investigated, offering insights into their potential in therapeutic applications (Bhat & Begum, 2021; Dashyan et al., 2016).
Synthetic Methodologies and Chemical Properties
Studies have also focused on the synthesis of novel compounds with related structures, exploring their potential in creating new chemical entities with tailored properties for various applications, including their roles as intermediates in synthetic organic chemistry (Gataullin et al., 2007; Abu‐Hashem et al., 2020).
Applications in Photodynamic Therapy
The incorporation of spiro-piperidine motifs into synthetic bacteriochlorins has been explored, aiming to tailor the polarity and spectral properties of these compounds for applications in photodynamic therapy (Reddy et al., 2013).
Weak Interaction Studies
Research into the weak interactions of barbituric acid derivatives has provided insights into the stability of intermolecular "sandwich" complexes, which could have implications for drug design and molecular recognition processes (Khrustalev et al., 2008).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant interest in the development and study of piperidine derivatives, including 4,5-Dimethyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine.
Propiedades
IUPAC Name |
4,5-dimethyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-13-14(2)17-12-18-16(13)23-11-15-5-9-20(10-6-15)24(21,22)19-7-3-4-8-19/h12,15H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWHPFNWRDOBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811104.png)
![4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2811107.png)
![3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2811108.png)

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2811113.png)
![6-{3-[(2-methylbenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2811114.png)
![2-(2-fluorophenoxy)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2811117.png)
![Ethyl 1-{3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2811118.png)

![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one](/img/structure/B2811120.png)
![{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile](/img/structure/B2811121.png)


![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2811126.png)